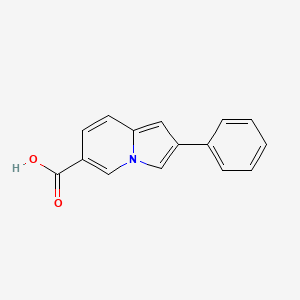

2-Phenylindolizine-6-carboxylic acid

Description

Properties

IUPAC Name |

2-phenylindolizine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-6-7-14-8-13(10-16(14)9-12)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKMZQLLHDLPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 2 Phenylindolizine 6 Carboxylic Acid

X-ray Crystallographic Analysis of 2-Phenylindolizine-6-carboxylic Acid and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-phenylindolizine-6-carboxylic acid, this technique would provide invaluable information on its molecular geometry, crystal packing, and the non-covalent interactions that dictate its supramolecular assembly. While a specific crystal structure for the title compound is not publicly available, analysis of closely related indolizine (B1195054) and carboxylic acid derivatives allows for a detailed prediction of its structural characteristics. nih.govmdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of 2-phenylindolizine-6-carboxylic acid is expected to be dominated by strong hydrogen bonds originating from the carboxylic acid functional group. Carboxylic acids frequently form robust centrosymmetric dimers through O–H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. mdpi.comresearchgate.netosti.gov This interaction is a powerful and reliable supramolecular synthon in crystal engineering. japtronline.com

Beyond this primary interaction, the crystal packing would be further stabilized by a network of weaker non-covalent interactions. mdpi.com These include:

C–H⋯O interactions: The oxygen atoms of the carbonyl group can act as acceptors for hydrogen bonds from the C-H donors on the phenyl and indolizine rings. nih.govmdpi.com

C–H⋯π interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of an aromatic ring on a neighboring molecule. nih.gov

The combination of these directional hydrogen bonds and weaker, non-directional forces like van der Waals interactions results in a highly organized three-dimensional crystal lattice. mdpi.com Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts, providing a percentage contribution of each type of interaction to the total crystal packing. nih.govmdpi.comphyschemres.orgnih.gov

Conformation of Phenyl and Carboxylic Acid Substituents

The specific dihedral angles are a balance between minimizing steric hindrance and optimizing electronic interactions. numberanalytics.com X-ray analysis of similar structures, such as methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, reveals that the phenyl ring is typically twisted out of the plane of the indolizine core. nih.gov The carboxylic acid group at the C6 position is an electron-withdrawing group, which influences the electronic properties of the aromatic system. numberanalytics.com Its orientation will be influenced by its participation in the strong intermolecular hydrogen bonds that define the crystal packing. mdpi.com

Energy Framework Calculations in Solid State

To quantitatively understand the forces governing the crystal structure, energy framework calculations can be performed. This computational method, often implemented in software like CrystalExplorer, uses quantum mechanical models (e.g., B3LYP/6-31G(d,p)) to calculate the interaction energies between a central molecule and its surrounding neighbors in the crystal lattice. mdpi.comphyschemres.orgnih.gov

The total interaction energy is partitioned into four key components:

Electrostatic Energy: Arises from the attraction or repulsion between the static charge distributions of the molecules.

Polarization Energy: The attractive interaction resulting from the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion Energy: A quantum mechanical attractive force arising from instantaneous fluctuations in electron density (van der Waals forces).

Repulsion Energy: The short-range repulsive force that prevents molecules from interpenetrating (Pauli repulsion).

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation

While crystallography provides a static picture in the solid state, high-resolution spectroscopic techniques are essential for confirming the molecular structure and analyzing its properties in solution. researchgate.netnih.gov

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy provides unambiguous confirmation of the covalent framework of 2-phenylindolizine-6-carboxylic acid by mapping out the connectivity of atoms through scalar (J) coupling. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons within the indolizine ring system (e.g., H5-H7, H7-H8) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached (a one-bond correlation). sdsu.edu This allows for the definitive assignment of all protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons over two to four bonds. sdsu.edu Key HMBC correlations for 2-phenylindolizine-6-carboxylic acid would include:

Correlations from the phenyl protons to the C2 carbon of the indolizine ring, confirming the point of attachment.

Correlations from the H5 and H7 protons to the C6 carbon and the carboxyl carbon (C=O), confirming the position of the carboxylic acid group.

Correlations between protons on the pyridine (B92270) and pyrrole (B145914) portions of the indolizine core, confirming the fused ring structure.

The following table provides hypothetical but representative NMR data based on known indolizine derivatives. researchgate.netpressbooks.publibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2-Phenylindolizine-6-carboxylic acid

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~110 | ~7.8 (s) | C3, C2, C8a |

| 2 | ~135 | - | - |

| 3 | ~108 | ~7.2 (s) | C1, C2, C5 |

| 5 | ~125 | ~8.0 (d) | C3, C6, C7 |

| 6 | ~130 | - | - |

| 7 | ~120 | ~7.4 (dd) | C5, C6, C8, C8a |

| 8 | ~115 | ~7.6 (d) | C6, C7, C8a |

| 8a | ~138 | - | - |

| Phenyl-C1' | ~134 | - | - |

| Phenyl-C2'/6' | ~129 | ~7.9 (d) | C2, C4' |

| Phenyl-C3'/5' | ~128 | ~7.5 (t) | C1', C5'/3' |

| Phenyl-C4' | ~130 | ~7.4 (t) | C2'/6' |

| COOH | ~170 | ~12.5 (s, br) | C5, C6, C7 |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule and probe intermolecular interactions like hydrogen bonding. osu.edursc.org

For 2-phenylindolizine-6-carboxylic acid, the key characteristic vibrational modes are:

O–H Stretch: A very broad and strong absorption band in the FT-IR spectrum, typically from 2500 cm⁻¹ to 3300 cm⁻¹, is the hallmark of a hydrogen-bonded carboxylic acid dimer. pressbooks.pubresearchgate.netlibretexts.org

C=O Stretch: An intense absorption band for the carbonyl group of the carboxylic acid, typically appearing around 1710 cm⁻¹ for a hydrogen-bonded dimer in an aromatic system. pressbooks.publibretexts.org

Aromatic C–H Stretch: Absorptions appearing above 3000 cm⁻¹ corresponding to the C-H bonds of the phenyl and indolizine rings.

Aromatic C=C Stretch: A series of medium to sharp bands in the 1600–1450 cm⁻¹ region, characteristic of the phenyl and indolizine ring systems. osu.edu

C–O Stretch and O–H Bend: These vibrations associated with the carboxylic acid group appear in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively). libretexts.org

The presence and broadness of the O-H stretch and the specific frequency of the C=O stretch provide direct evidence of the hydrogen-bonding state of the carboxylic acid group in the solid sample. pressbooks.pub

Table 2: Key Vibrational Frequencies for 2-Phenylindolizine-6-carboxylic acid

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch (H-bonded) | 2500–3300 | Strong, Very Broad |

| Aromatic Rings | C–H Stretch | 3000–3100 | Medium-Weak |

| Carboxylic Acid | C=O Stretch (H-bonded) | ~1710 | Strong |

| Aromatic Rings | C=C Stretch | 1450–1600 | Medium-Strong |

| Carboxylic Acid | O–H Bend | 1395–1440 | Medium |

| Carboxylic Acid | C–O Stretch | 1210–1320 | Medium |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the analysis of 2-Phenylindolizine-6-carboxylic acid, HRMS confirms the molecular formula and offers insights into the compound's stability and fragmentation behavior under ionization.

When subjected to analysis, typically using an electrospray ionization (ESI) source, the compound can be observed in both its protonated, [M+H]⁺, and deprotonated, [M-H]⁻, forms. The high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental formulas. While specific experimental data for 2-Phenylindolizine-6-carboxylic acid is not extensively published, the expected accurate mass can be calculated and is a critical parameter for its identification in complex mixtures.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2-Phenylindolizine-6-carboxylic Acid

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₂NO₂⁺ | 250.0863 |

| [M-H]⁻ | C₁₅H₁₀NO₂⁻ | 248.0717 |

| [M+Na]⁺ | C₁₅H₁₁NNaO₂⁺ | 272.0682 |

Note: The calculated m/z values are based on the most abundant isotopes of each element.

The fragmentation pathway of 2-Phenylindolizine-6-carboxylic acid can be predicted based on the principles of mass spectrometry and studies of related indolizine structures. researchgate.netnih.gov The indolizine core is a stable aromatic system, and fragmentation is often initiated at the substituent groups.

Under positive-ion mode ESI-MS/MS analysis, the protonated molecule [M+H]⁺ at m/z 250.0863 would likely undergo a series of characteristic fragmentation steps. The most labile bond is often the one connecting the carboxylic acid group to the indolizine ring.

A primary and highly probable fragmentation event is the neutral loss of carbon dioxide (CO₂) (43.9898 Da) from the parent ion, resulting from the decarboxylation of the carboxylic acid moiety. This would produce a prominent fragment ion corresponding to 2-phenylindolizine (B189232) at m/z 206.0964.

Another expected fragmentation is the loss of the entire carboxylic acid group (-COOH), a mass difference of 44.9976 Da, leading to the same 2-phenylindolizine cation. A subsequent or alternative fragmentation could involve the cleavage of the phenyl group (C₆H₅) from the indolizine core.

In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 248.0717 would also be expected to readily lose CO₂ to form the [M-H-CO₂]⁻ fragment ion at m/z 204.0822.

Table 2: Predicted Fragmentation Pathway for [M+H]⁺ of 2-Phenylindolizine-6-carboxylic Acid

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Proposed Structure |

| 250.0863 | [C₁₄H₁₂N]⁺ | CO₂ | 206.0964 | 2-Phenylindolizine cation |

| 250.0863 | [C₁₅H₁₁NO]⁺ | H₂O | 232.0808 | Acylium ion after water loss |

| 206.0964 | [C₈H₇N]⁺ | C₆H₅ | 129.0573 | Indolizine core fragment |

This proposed pathway is consistent with the fragmentation patterns observed for other functionalized indolizine derivatives, where cleavage is directed by the substituents on the heterocyclic core. researchgate.netscirp.org The stability of the indolizine ring system often results in it being a major component of the resulting spectra. jbclinpharm.org The analysis of various 2-phenylindolizine acetamides and other derivatives has shown that mass spectrometry is a key tool in confirming their structures, lending credence to these predicted fragmentation patterns. researchgate.netbenthamdirect.comnih.gov

Chemical Reactivity and Transformations of 2 Phenylindolizine 6 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Ring

The indolizine nucleus is inherently electron-rich, making it prone to electrophilic aromatic substitution (SEAr). masterorganicchemistry.commasterorganicchemistry.com The reaction's regioselectivity is dictated by the electronic properties of the existing substituents on the ring. beilstein-journals.orgnumberanalytics.com

In the case of 2-phenylindolizine-6-carboxylic acid, the directing effects of both the phenyl group at position 2 and the carboxylic acid group at position 6 must be considered. The five-membered ring of the indolizine core is significantly more reactive towards electrophiles than the six-membered ring. Electrophilic attack generally occurs preferentially at the C-1 and C-3 positions. jbclinpharm.org

The phenyl group at C-2 is an activating group that directs incoming electrophiles to the ortho and para positions relative to its point of attachment. The carboxylic acid group at C-6, however, is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position (C-5 and C-7). numberanalytics.comnumberanalytics.com The powerful activating effect of the indolizine nitrogen atom typically directs substitution to the C-1, C-3, and C-5 positions.

A key reaction demonstrating the reactivity of the indolizine core is direct lithiation. Studies on 2-phenylindolizine (B189232) have shown that it can be regioselectively lithiated at the C-5 position. nih.govnih.govchim.it This 5-lithioindolizine intermediate can then react with various electrophiles to introduce new functional groups. This suggests that for 2-phenylindolizine-6-carboxylic acid, the C-5 position is a likely site for electrophilic attack, influenced by both the directing effect of the C-6 carboxyl group and the inherent reactivity of this position in 2-substituted indolizines. nih.govnih.gov

| Position | Predicted Reactivity toward Electrophiles | Rationale |

| C-1 | Moderately favored | Activated by the ring nitrogen, but potentially sterically hindered by the C-2 phenyl group. |

| C-3 | Less favored | Activated by the ring nitrogen, but sterically hindered and electronically deactivated by the adjacent C-2 phenyl group. |

| C-5 | Highly favored | Directed by the C-6 carboxyl group (meta-position) and shown to be the site of regioselective lithiation in 2-phenylindolizine. nih.govnih.gov |

| C-7 | Moderately favored | Directed by the C-6 carboxyl group (meta-position). |

| C-8 | Less favored | Part of the less reactive pyridine (B92270) ring. |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position is a versatile handle for further chemical modification through esterification, amidation, decarboxylation, and reduction. rsc.org

The carboxylic acid can be readily converted into its corresponding esters and amides, which are pivotal in synthesizing new derivatives with potential biological activities. researchgate.netnih.gov

Esterification: This transformation involves reacting the carboxylic acid with an alcohol under acidic conditions or using other standard esterification methods. researchgate.netnih.gov For instance, treatment with methanol (B129727) in the presence of a catalytic amount of strong acid would yield methyl 2-phenylindolizine-6-carboxylate.

Amidation: The formation of amides from 2-phenylindolizine-6-carboxylic acid requires coupling agents to activate the carboxyl group for reaction with an amine. mdpi.comresearchgate.net Propylphosphonic acid anhydride (B1165640) (T3P®) has been successfully employed for the amidation of indolizine-2-carboxylic acids, providing a reliable method for creating indolizine-carboxamides. researchgate.netsemanticscholar.org This method is applicable to a wide range of amines, including those with medicinal potential. semanticscholar.org

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | 2-Phenylindolizine-6-carboxylate ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., T3P®, DCC), Solvent (e.g., CHCl₃) | N-substituted-2-phenylindolizine-6-carboxamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under specific conditions, typically involving heat. organic-chemistry.org The decarboxylation of heterocyclic carboxylic acids can be facilitated by metal catalysts or by performing the reaction in a high-boiling point solvent. google.comnih.gov Heating 2-phenylindolizine-6-carboxylic acid, potentially with a copper catalyst, would lead to the formation of 2-phenylindolizine.

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as milder reagents are ineffective. libretexts.orglibretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing carboxylic acids to their corresponding primary alcohols. libretexts.orgchemistrysteps.com The reaction of 2-phenylindolizine-6-carboxylic acid with an excess of LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield (2-phenylindolizin-6-yl)methanol. This reduction converts the carboxyl functional group into a hydroxymethyl group. google.com

Nucleophilic Attack and Addition Reactions on the Indolizine System

The electron-rich nature of the indolizine ring generally makes it resistant to direct nucleophilic attack. youtube.com Such reactions typically require the presence of an activating electron-withdrawing group or a good leaving group on the ring. nih.gov

For instance, studies on 5-chloroindolizines have demonstrated that the halogen atom at the C-5 position is readily displaced by various nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles. nih.gov The substitution is activated by the adjacent nitrogen atom of the pyridine ring and an electron-withdrawing group, such as a cyano group at C-6. nih.gov Therefore, if a derivative like 5-chloro-2-phenylindolizine-6-carboxylic acid were synthesized, it would be expected to undergo nucleophilic substitution at the C-5 position. Direct nucleophilic attack on the unsubstituted 2-phenylindolizine-6-carboxylic acid ring is unlikely under standard conditions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions with Pyridinium (B92312) Ylides)

The indolizine ring system readily participates in cycloaddition reactions, which are powerful methods for constructing complex molecular architectures. Among these, 1,3-dipolar cycloadditions are particularly noteworthy. Pyridinium ylides, a class of azomethine ylides, are common 1,3-dipoles used in these reactions. lookchem.comnih.gov These ylides can be generated in situ from the corresponding pyridinium salts and react with various dipolarophiles. researchgate.net

In the context of synthesizing the indolizine core itself, the [3+2] dipolar cycloaddition reaction between pyridinium ylides and activated alkenes or alkynes is a fundamental approach. researchgate.net For instance, pyridinium ylides react with electron-deficient ynamides to produce highly functionalized 2-aminoindolizines. acs.org These reactions provide a direct and efficient route to substituted indolizines that can serve as precursors for more complex nitrogen-containing heterocycles. acs.org The versatility of this method allows for the introduction of various substituents onto the indolizine framework. acs.org

Conversely, the indolizine nucleus, with its 10 π-electron system, can act as the 8π component in [8+2] cycloaddition reactions. This type of reaction, often catalyzed by transition metals or proceeding under thermal conditions, typically occurs with electron-deficient acetylenes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov The reaction of 2-phenylindolizine with DMAD is a known example of this cycloaddition, leading to the formation of cycl[3.2.2]azine derivatives. nih.gov The reaction generally proceeds via electrophilic addition at the C-3 position, which is the most electron-rich carbon in the indolizine ring. nih.gov

| Reaction Type | Reactants | Key Features | Product Type |

|---|---|---|---|

| [3+2] Cycloaddition | Pyridinium Ylide + Alkyne/Alkene | Forms the indolizine core itself. Works well with electron-deficient dipolarophiles. researchgate.netacs.org | Functionalized Indolizines |

| [8+2] Cycloaddition | Indolizine (e.g., 2-phenylindolizine) + Dienophile (e.g., DMAD) | Indolizine acts as an 8π electron system. nih.gov Often requires heat or a catalyst (e.g., Pd-C). nih.gov | Cycl[3.2.2]azine Derivatives |

Oxidative and Reductive Transformations of the Indolizine Core

The indolizine nucleus is susceptible to both oxidation and reduction, leading to a variety of transformed products. Oxidation can result in ring-opening or the introduction of new functional groups, while reduction typically targets the saturation of the heterocyclic rings.

Oxidative transformations can be achieved using various reagents and conditions. For example, palladium-catalyzed oxidative carbonylation and other oxidative cyclization methods have been developed to synthesize functionalized indolizines. researchgate.netorganic-chemistry.orgresearchgate.net A photoinduced successive oxidative ring-opening and borylation of indolizines with N-heterocyclic carbene (NHC)-boranes has been reported, proceeding under visible light with air as the oxidant. rsc.org This reaction does not yield the expected C-H borylated indolizine but instead results in deconstructive NHC-boryl carboxylates. rsc.org

Reduction of the indolizine core is a key strategy for the synthesis of indolizidine alkaloids. chim.it Early studies using elemental sodium as a reducing agent were initially thought to cause ring disruption, but were later confirmed to produce dihydro-indolizine derivatives. chim.it

Photooxygenation of indolizines has been studied to understand the general reaction patterns and mechanisms, which are influenced by ring substituents and the solvent system. nih.govacs.org These reactions typically proceed via a singlet oxygen mechanism, which can be generated through self-sensitization by the indolizine itself or by using sensitizers like rose bengal (RB) or methylene (B1212753) blue (MB). nih.govacs.org

The reaction pathway diverges depending on the solvent. nih.govacs.org

In methanol , the reaction is believed to proceed through a peroxidic zwitterion intermediate. This intermediate is trapped by methanol, leading to C3-N bond cleavage and opening of the pyrrole (B145914) ring. Products include (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters. nih.gov

In acetonitrile (B52724) , the reaction is thought to involve a dioxetane intermediate formed across the indolizine C2-C3 bond. Homolysis of the O-O bond in the dioxetane leads to different ring-opened products, such as 1-(6-methyl-2-pyridinyl)-2-phenylethanedione. nih.gov

Some indolizine derivatives, such as 3-benzoyl-1-indolizinecarboxylic acid methyl ester, are unreactive toward singlet oxygen but can be photooxygenated under electron transfer conditions using a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) (DCA). nih.gov This alternative pathway involves the combination of the indolizine cation radical with a superoxide (B77818) anion radical. nih.gov

C-H Functionalization Strategies of Indolizines

Direct C-H bond functionalization has emerged as a powerful and sustainable strategy for modifying heterocyclic frameworks like indolizine, avoiding the need for pre-functionalized substrates. bohrium.com These methods allow for the formation of new C-C, C-N, C-P, C-O, and C-S bonds. bohrium.comresearchgate.net

Various transition metals, including palladium, rhodium, and manganese, have been employed to catalyze the C-H functionalization of indolizines. researchgate.netrsc.orgacs.org Palladium-catalyzed methods have been developed for the direct arylation and alkynylation of indolizines. rsc.org For example, a range of aryltrifluoroborate salts react with indolizines in the presence of a Pd(OAc)₂ catalyst and a silver acetate (B1210297) oxidant to yield arylated indolizines in high yields. rsc.org Similarly, manganese(III) acetate can mediate the C-H phosphonylation of indolizines with H-phosphonates, affording phosphorylated products with high regioselectivity. researchgate.net

A key challenge in C-H functionalization is controlling the site of reaction. In the indolizine system, the C-3 position is generally the most nucleophilic and electronically favored site for electrophilic attack and many C-H functionalization reactions. bohrium.comjbclinpharm.org However, achieving functionalization at other positions, such as C-1, C-2, or on the pyridine ring (C-5 to C-8), often requires specific strategies.

The use of directing groups (DGs) is a common strategy to achieve site-selectivity in C-H activation. nih.gov While much of the research on directing groups has focused on other heterocycles like indole (B1671886), the principles are applicable to indolizines. nih.gov For indolizines, the inherent reactivity often directs functionalization to the C-3 position. However, strategic placement of substituents can influence the regioselectivity. For instance, Rh(III)-catalyzed C-H activation has been used to construct indolizine skeletons with high regioselectivity. acs.org Furthermore, metalation strategies (discussed below) provide a powerful tool for achieving site-selective functionalization by directing a metal to a specific C-H bond, which can then be quenched with an electrophile. researchgate.networktribe.com

Metalation and Cross-Coupling Reactions for Further Functionalization

Metalation followed by cross-coupling is a robust two-step strategy for the extensive functionalization of the indolizine core. This approach allows for the introduction of a wide variety of substituents at specific positions.

C-H borylation of indolizines, followed by a Suzuki-Miyaura cross-coupling reaction, has been reported as a method to introduce aryl groups. researchgate.networktribe.com This method provides a complementary approach to direct C-H arylation.

Directed metalation using strong bases is another powerful technique for regioselective functionalization. researchgate.networktribe.com The choice of base and the position of existing substituents on the indolizine ring dictate the site of deprotonation. For example, the use of mixed lithium-magnesium bases like TMPMgCl·LiCl can achieve selective metalation at different positions depending on the substrate and reaction conditions. worktribe.com Quenching the resulting organometallic intermediate with various electrophiles (e.g., trimethylsilyl (B98337) chloride, iodine, hexachloroethane) allows for the installation of different functional groups. worktribe.com The regioselectivity can be dependent not only on the base but also on the electrophile used in the trapping step. worktribe.com

Once a halogen or a boryl group is installed on the indolizine ring, it can serve as a handle for further transformations via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov For example, a brominated indolizine derivative can undergo a Suzuki-Miyaura coupling reaction with an appropriate boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ to form a new C-C bond. nih.gov

| Method | Catalyst/Reagent | Reaction Type | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, AgOAc | Direct C-H Functionalization | C-3 | rsc.org |

| C-H Phosphonylation | Mn(OAc)₃ | Direct C-H Functionalization | Mainly C-3 | researchgate.net |

| C-H Borylation | Ir-based catalyst | C-H Activation | Various | researchgate.net |

| Directed Metalation | TMPMgCl·LiCl | Deprotonation/Electrophilic Quench | C-3, C-5 (depends on substrate/electrophile) | worktribe.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Cross-Coupling | Position of halide/boryl group | nih.gov |

Computational and Theoretical Studies on 2 Phenylindolizine 6 Carboxylic Acid

Electronic Structure and Aromaticity Calculations (e.g., NICS, AICD Indices)

The aromaticity of the indolizine (B1195054) ring system is a key feature influencing its chemical behavior. Aromaticity is typically quantified using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) indices. nih.gov NICS calculations involve placing a "ghost" atom at the center of a ring to measure the magnetic shielding, with negative values indicating aromaticity. nih.gov For complex, non-planar molecules with multiple conformers, a population-averaged NICS (NICSpav) index can provide a more reliable measure of aromaticity. nih.gov

While specific NICS or Anisotropy of the Induced Current Density (AICD) calculations for 2-Phenylindolizine-6-carboxylic acid have not been reported, studies on related aromatic amino acids demonstrate the methodology. For instance, the aromaticity of different rings within a molecule can be compared, and the influence of substituents on the ring's aromatic character can be assessed. nih.gov Such calculations would be invaluable in determining the degree of aromaticity of both the five-membered and six-membered rings of the indolizine core in 2-Phenylindolizine-6-carboxylic acid and understanding how the phenyl and carboxylic acid groups modulate the electron distribution.

Quantum Chemical Calculations of Molecular Geometry and Conformational Preferences

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules. mdpi.com These calculations optimize the molecular geometry to find the most stable arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net

For a molecule like 2-Phenylindolizine-6-carboxylic acid, several conformational possibilities exist, primarily related to the rotation around the single bonds connecting the phenyl group and the carboxylic acid group to the indolizine core. Ab-initio molecular orbital calculations can be performed to map the potential energy surface and identify the most stable conformers and the transition states that separate them. rsc.org The relative stability of different conformers is influenced by factors like electrostatic interactions and steric hindrance. rsc.org Furthermore, computational studies on related dicarboxamide derivatives show that the planarity of functional groups attached to a core ring system can vary, leading to different conformations such as planar, semi-skew, and skew. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can be used to determine the energies and spatial distributions of these orbitals. mdpi.com For 2-Phenylindolizine-6-carboxylic acid, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. For example, in a related isoindole derivative, DFT studies showed the HOMO was located over the substituted aromatic ring, while the LUMO was present over the indole (B1671886) portion, indicating distinct regions of reactivity. mdpi.com

Table 1: Representative FMO Data for a Related Benzofuran Carboxylic Acid This table is illustrative and based on data for a different, but structurally related, heterocyclic carboxylic acid to demonstrate the type of information generated from FMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Ionization Potential (I) | 6.367 |

| Chemical Potential (µ) | -3.999 |

| Global Hardness (η) | 2.367 |

| Global Electrophilicity (ω) | 3.374 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT is a widely used computational method to investigate the mechanisms of chemical reactions, providing insights into the step-by-step process of bond breaking and formation. nih.gov

Transition State Characterization and Activation Energy Barriers

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. DFT calculations can locate these transition states and compute their geometries and energies. rsc.org For reactions involving indolizine derivatives, such as their synthesis via cycloaddition, DFT can be used to map out the entire reaction pathway, identifying intermediates and transition states, thus clarifying the mechanism.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can significantly influence its pathway and rate. Computational models can account for solvent effects, often through methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. rsc.org For example, theoretical studies on the conformational properties of related heterocyclic aldehydes have shown that electrostatic interactions with the solvent are a primary factor in determining conformer stability. rsc.org In the context of 2-Phenylindolizine-6-carboxylic acid, studying solvent effects would be crucial for predicting its reactivity and behavior in different chemical environments, such as in biological systems or during synthesis. researchgate.net

Spectroscopic Property Prediction (e.g., UV-Vis, Fluorescence, NMR)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. scielo.org.za

DFT and time-dependent DFT (TD-DFT) methods are commonly used to predict:

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). scielo.org.za These predicted spectra can aid in the structural elucidation of complex molecules. researchgate.net

UV-Vis Spectra : TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-visible range. nih.gov This can help explain the color and photophysical properties of compounds. Studies on related dihydroxyindole-2-carboxylic acid derivatives show that oxidation leads to broad absorption in the UVA and visible regions. mdpi.com

Vibrational Spectra (FT-IR, Raman) : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis helps in assigning specific vibrational modes to the calculated frequencies. scielo.org.za

While specific spectroscopic predictions for 2-Phenylindolizine-6-carboxylic acid are not published, methods applied to related compounds like 1-benzofuran-2-carboxylic acid and various quinazolinone derivatives have shown good agreement between calculated and experimental spectra. researchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Phenylindolizine-6-carboxylic acid |

| 2-phenylindolizine (B189232) |

| 1-benzofuran-2-carboxylic acid |

Molecular Docking Simulations for Ligand-Target Interactions (in vitro mechanistic studies)

Molecular docking simulations have been employed to investigate the binding modes and interactions of 2-phenylindolizine derivatives with biological targets, providing a rationale for their observed biological activities. benthamdirect.comnih.gov Studies on a series of 2-phenylindolizine acetamide (B32628) derivatives have explored their potential as anticancer and antibacterial agents. benthamdirect.comnih.gov

In one such study, molecular docking was performed to understand the interaction between 2-phenylindolizine acetamide derivatives and the active site of Topoisomerase-IV from Streptococcus pneumoniae (PDB ID: 4KPE), a key enzyme in bacterial DNA replication. benthamdirect.comnih.govresearchgate.net The simulations revealed that these compounds could fit into the catalytic binding site of the enzyme. benthamdirect.com Several derivatives demonstrated strong binding, characterized by hydrogen bond interactions with key amino acid residues. benthamdirect.comnih.govresearchgate.net

For instance, compounds designated as 7a, 7f, and 7c showed significant hydrogen bonding with amino acid residues such as Asp83, His74, His76, and Ser80 within the active site of Topoisomerase-IV. benthamdirect.comnih.govresearchgate.net These interactions are crucial for the stabilization of the ligand-enzyme complex and are believed to be a key determinant of the observed antibacterial activity. benthamdirect.comnih.gov The target compounds 7e and 7h from this series also exhibited notable anticancer activity against Colo-205 and MDA-MB-231 cell lines. benthamdirect.comnih.govresearchgate.net

Table 1: Molecular Docking Interactions of 2-Phenylindolizine Acetamide Derivatives with Topoisomerase-IV (4KPE)

| Compound | Interacting Residue | Hydrogen Bond Distance (Å) |

|---|---|---|

| 7a | Asp83 | 2.23 |

| 7c | His74 | 2.05 |

| His76 | 1.71 | |

| Ser80 | 1.05 |

Data sourced from studies on 2-phenylindolizine acetamide derivatives. benthamdirect.comnih.govresearchgate.net

In Silico Pharmacokinetics (ADME) Predictions (excluding human trial data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in early-stage drug discovery to evaluate the pharmacokinetic profile of potential drug candidates. researchgate.net For the 2-phenylindolizine acetamide derivatives, in silico pharmacokinetic studies were conducted using the SwissADME platform to predict their drug-like properties. benthamdirect.comnih.govcitedrive.com

The evaluation of these derivatives revealed that they generally possess acceptable ranges for drug-likeness properties and adhere to established parameters for physicochemical properties. nih.govcitedrive.com This suggests that the 2-phenylindolizine scaffold has a favorable foundation for developing compounds with potentially good bioavailability. nih.gov The use of computational tools like ADMET (absorption, distribution, metabolism, excretion, toxicity) modelling is a common practice to assess the likelihood of a drug candidate reaching its site of action within the body. researchgate.net

While specific quantitative ADME parameters for 2-Phenylindolizine-6-carboxylic acid are not available in the reviewed literature, the general findings for the acetamide analogues support the potential of the 2-phenylindolizine core structure in drug design.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for 2-Phenylindolizine Acetamide Derivatives

| Parameter | Predicted Property | Significance |

|---|---|---|

| Drug-Likeliness | Acceptable Ranges | Indicates potential for oral bioavailability. |

Data based on in silico studies of 2-phenylindolizine acetamide derivatives. nih.govcitedrive.com

Advanced Applications and Functional Properties of 2 Phenylindolizine 6 Carboxylic Acid Derivatives

Optical and Photophysical Properties

The optical behavior of 2-phenylindolizine-6-carboxylic acid and its derivatives is defined by a highly conjugated π-electron system that can be readily modified. This adaptability allows for the precise control of their absorption and emission characteristics, making them suitable for various optoelectronic applications.

Derivatives of 2-acyl-6-aryl substituted indolizine (B1195054) are known to exhibit blue fluorescence, with emission wavelengths typically recorded between 434 and 456 nm in dilute solutions of dichloromethane (B109758). nih.gov The fluorescence quantum yields for these compounds have been measured to be in the range of 0.02 to 0.39. nih.gov

The fluorescence properties are highly dependent on the nature and position of substituents on the indolizine scaffold. A key mechanism influencing this behavior is Intramolecular Charge Transfer (ICT). For instance, incorporating an N,N-dimethylamino group, which acts as an electron donor, at the C-3 position of the indolizine ring can induce a significant red shift in the emission wavelength due to the ICT process. nih.gov The presence of a carboxylic acid group also plays a crucial role; its introduction at the C-7 position has been shown to cause a 28 nm blue shift in emission, which is attributed to a reduction in the electron-withdrawing strength of the system. nih.gov While extensive research has focused on the fluorescence of these compounds, information regarding their phosphorescence behavior is not prominently featured in the available literature.

Indolizine derivatives often display pronounced solvatochromism, where their absorption and emission spectra change with the polarity of the solvent. This phenomenon is linked to the change in the dipole moment of the molecule upon electronic excitation. One study on an N,N-dimethylamino-substituted indolizine derivative demonstrated a clear positive solvatochromism, with the emission wavelength shifting from 499 nm in a less polar solvent to 574 nm in a more polar environment, accompanied by a decrease in fluorescence intensity. nih.gov The emission spectra of a related indolizine compound in solvents of varying polarity, such as diethyl ether, dichloromethane (DCM), acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH), confirm this solvent-dependent behavior. researchgate.net

Furthermore, certain indolizine derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive or weakly emissive in solution but becomes highly fluorescent upon aggregation. acs.org This effect is often attributed to the Restriction of Intramolecular Rotation (RIR) in the aggregated or solid state. acs.org In solution, free rotation of molecular components like the phenyl group provides a non-radiative pathway for the excited state to decay. acs.org In an aggregated state, these rotations are restricted, blocking the non-radiative channel and forcing the molecule to decay via fluorescence, thus "turning on" the emission. acs.org For example, some indolizine-based luminogens show a decrease in photoluminescence intensity as the water fraction in an acetonitrile/water mixture increases to 80%, but then display a significant increase in fluorescence intensity at a 90% water fraction, where aggregation occurs. acs.org

The emission color of indolizine-based fluorophores can be systematically tuned across the visible spectrum through precise structural modifications. nih.gov This tunability is a direct result of altering the electronic properties of the molecule by adding different functional groups. nih.gov The strategic placement of electron-donating and electron-withdrawing groups can control the intramolecular charge transfer (ICT) process, thereby dictating the emission wavelength. nih.gov

Organic materials with strong push-pull electronic structures—containing both electron-donating (D) and electron-accepting (A) groups linked by a π-conjugated system—are known to be excellent candidates for non-linear optical (NLO) applications. mdpi.com These materials can exhibit strong and ultrafast NLO responses, which are crucial for technologies in optoelectronics and photonics. mdpi.com The design of indolizine derivatives often incorporates this D-π-A motif to induce strong intramolecular charge transfer (ICT), which is a prerequisite for significant quadratic NLO activity. nih.govmdpi.com

While specific NLO coefficient measurements for 2-phenylindolizine-6-carboxylic acid are not extensively documented, the fundamental structure of its derivatives aligns with the molecular requirements for NLO properties. The presence of carboxylic acid groups, in particular, has been shown in other molecular systems, like phthalocyanines, to influence and enhance NLO behavior. researchgate.net Therefore, the 2-phenylindolizine (B189232) scaffold, especially when functionalized to create a strong ICT character, represents a promising class of compounds for the development of new NLO materials. nih.govmdpi.com

Development of Fluorescent Probes and Sensors (non-clinical focus)

The sensitive response of the fluorescence of 2-phenylindolizine derivatives to their chemical environment makes them highly suitable for the development of fluorescent probes and sensors. Their tunable emission and potential for high quantum yields allow for the creation of reporters for various analytes and environmental parameters.

The inherent pH-responsive functional groups within certain indolizine derivatives have been successfully exploited to create fluorescent pH sensors. nih.gov A notable example is a derivative featuring an N,N-dimethylamino group and a carboxylic acid group, specifically 3-(4-dimethylamino)phenyl)indolizine-7-carboxylic acid. nih.gov This compound was selected as a potential pH probe due to its responsive functional groups and good water solubility. nih.gov

The sensing mechanism is based on the protonation and deprotonation of these groups, which perturbs the electronic states and modulates the ICT process. nih.gov As the pH of the environment decreases from 7.0 to 3.0, the probe exhibits a distinct blue shift in its emission wavelength from 529 nm to 473 nm, along with a significant enhancement in fluorescence intensity. nih.gov This is because under acidic conditions, the protonation of the dimethylamino group weakens the ICT process, leading to the observed blue shift and brighter emission. nih.gov The probe demonstrated a clear response curve with an inflection point at a pH of 4.07, confirming its utility as a fluorescent pH sensor for acidic environments. nih.gov

Data Tables

Table 1: Photophysical Properties of Selected Indolizine Derivatives

| Compound Characteristic | Property | Observation | Reference(s) |

|---|---|---|---|

| 2-Acyl-6-arylindolizine | Fluorescence Emission | 434-456 nm (in DCM) | nih.gov |

| N,N-dimethylamino substituted indolizine | Solvatochromism | Emission shifts from 499 nm to 574 nm with increasing solvent polarity. | nih.gov |

| Indolizine-based luminogen | Aggregation-Induced Emission | Fluorescence increases in aggregate state (90% water/ACN) due to RIR. | acs.org |

| Indolizine with C-7 carboxylic acid | Color Tuning | 28 nm blue shift in emission compared to analogue without the acid group. | nih.gov |

Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | 2-Phenylindolizine-6-carboxylic acid | | 2-acyl-6-aryl substituted indolizine | | 3-(4-dimethylamino)phenyl)indolizine-7-carboxylic acid | | 6-methyl-7-nitro-2-phenylindolizine | | 2-phenylindolizine acetamide (B32628) | | 2-phenylindolizine-1-carboxylic acid | | 6-benzyl-2-methylindolizine-3-carboxylic acid | | zinc(II) 3–(4-phenoxy)propanoic acid) phthalocyanine (B1677752) |

Material Science Applications

The inherent photophysical properties of the indolizine core make its derivatives, including those of 2-phenylindolizine-6-carboxylic acid, promising candidates for advanced materials. rsc.orgnih.gov Their applications span from organic light-emitting diodes to specialized polymers, leveraging their fluorescence and electrochemical activity. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Indolizine derivatives are recognized for their potential in electronic and optoelectronic devices due to their significant photophysical properties. rsc.org Specifically, 1,2-diphenylindolizine (B8516138) derivatives have been synthesized and investigated as blue-emitting materials for Organic Light-Emitting Diodes (OLEDs). nih.gov These materials exhibit suitable emission wavelengths around 450 nm and possess band gaps of approximately 3.1-3.4 eV, which are favorable for blue-emitting applications. nih.gov A key advantage of these indolizine derivatives is their enhanced thermal stability, a critical factor for the longevity and performance of OLED devices. nih.gov

The development of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine structures, has led to a new class of polycyclic aromatic compounds with tunable electronic properties and improved stability against photooxidation compared to traditional acenes. chemrxiv.orgchemrxiv.org This stability is crucial for the operational lifespan of organic electronic devices. These novel materials have demonstrated competitive performance in organic field-effect transistors (OFETs), exhibiting ambipolar charge transport properties, which suggests their potential utility in a range of organic electronic applications, including OPVs. chemrxiv.orgchemrxiv.org Furthermore, the carboxyl group in structures like poly(indole-6-carboxylic acid) can be leveraged in the fabrication of electrochromic devices (ECDs), which are related to OPV technology. mdpi.com

Integration into Polymer Chemistry and Polymerizable Derivatives

The 2-phenylindolizine-6-carboxylic acid scaffold can be integrated into polymeric structures to create functional materials with tailored properties. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto other polymer backbones. For instance, poly(indole-6-carboxylic acid) has been synthesized via electrochemical polymerization to create films for use in high-contrast electrochromic devices. mdpi.com

The ability of carboxylic acids to form strong hydrogen bonds is also utilized in creating polymer complexes. Poly(carboxylic acid)s can form complexes with hydrogen bond acceptor polymers, a principle that can be extended to indolizine-carboxylic acid derivatives to assemble complex, layered polymer thin films. This method allows for the controlled fabrication of multicomponent polymer systems. Moreover, the synthesis of copolymers, such as poly(indole-6-carboxylic acid-co-2,2′-bithiophene), demonstrates that the indole-carboxylic acid monomer can be combined with other monomers like thiophene (B33073) to produce materials with unique spectroelectrochemical properties for applications in electrochromic devices. mdpi.com

Catalytic Applications and Organocatalysis

While specific catalytic applications for 2-phenylindolizine-6-carboxylic acid are not extensively documented, the broader indolizine framework and carboxylic acid functionalities are relevant in catalysis. Indolizine derivatives can be synthesized using various catalytic methods, including palladium-catalyzed reactions, which hints at the stability of the indolizine core under catalytic conditions. acs.orgresearchgate.netorganic-chemistry.org

Organocatalysis, a field that uses small organic molecules to accelerate chemical reactions, has seen the application of indolizine derivatives. For example, a Brønsted acid-catalyzed C3-alkylation of indolizines has been developed, demonstrating that the indolizine ring can act as a nucleophile in organocatalytic transformations. rsc.orgrsc.org This method allows for the C3-functionalization of the indolizine core, producing a variety of derivatives. rsc.orgrsc.org The carboxylic acid group itself is an adaptive functional group in metallaphotoredox catalysis, where it can be used as a versatile handle for various chemical transformations. acs.org

Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the formation of unique structural complexes, known as inclusion complexes, where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. mdpi.com The formation of these supramolecular assemblies is driven by forces such as hydrogen bonding and hydrophobic interactions. nih.govmdpi.com

The 2-phenylindolizine-6-carboxylic acid structure contains features conducive to participating in host-guest chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable supramolecular synthons. For example, aromatic carboxylic acids are known to form self-assembled structures through hydrogen bonding. mdpi.com The planar, aromatic nature of the phenylindolizine core can engage in π-stacking interactions, another key force in the formation of supramolecular assemblies. While specific studies on 2-phenylindolizine-6-carboxylic acid as a host or guest are limited, related structures show this potential. For instance, coordination polymers have been synthesized using 1H-indazole-6-carboxylic acid, where the carboxylic acid and the N-heterocyclic ring both participate in coordination and hydrogen bonding to build extended networks. mdpi.com The principles of pillar nih.govarene chemistry, which form strong complexes with neutral guests, also highlight the importance of cavity-forming hosts, a role that larger assemblies of indolizine derivatives could potentially play. rsc.org

Mechanistic Investigations of Biological Activity

Indolizine derivatives are known to possess a wide range of biological activities, and research has focused on understanding the molecular mechanisms behind these effects, particularly in enzyme inhibition. researchgate.netderpharmachemica.comnih.gov

Enzyme Inhibition Studies (e.g., COX-2 inhibition mechanisms at a molecular level)

Derivatives of the indolizine scaffold have been identified as potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in the development of anti-inflammatory agents. nih.govnih.gov The selective inhibition of COX-2 over the COX-1 isoform is a critical goal to reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Molecular modeling and in vitro studies have provided insights into how these compounds interact with the COX-2 active site. researchgate.netresearchgate.net The selectivity of COX-2 inhibitors is often attributed to a key difference in the active site of the two COX isoforms: the presence of a valine residue (Val523) in COX-2 versus a bulkier isoleucine (Ile523) in COX-1. nih.govscielo.org.mx This substitution creates a side pocket in the COX-2 active site that can accommodate the specific structural features of selective inhibitors. nih.govscielo.org.mx

For indolizine derivatives, molecular docking studies have shown that hydrophobic interactions are a major contributing factor to their binding and inhibition of COX-2. nih.govnih.govresearchgate.net The phenyl group and the indolizine core can fit into the hydrophobic channel of the enzyme. A series of 7-methoxy indolizine analogues were designed as bioisosteres of the NSAID indomethacin. nih.govnih.gov One promising compound from this series, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, demonstrated significant COX-2 inhibition. nih.govnih.gov The inhibitory kinetics of selective COX-2 inhibitors are often time-dependent, involving an initial competitive binding followed by a slower conformational change that leads to tight, slowly reversible inhibition. nih.gov This two-step mechanism is a key feature that distinguishes selective inhibitors. nih.gov

Table 1: COX-2 Inhibition by Indolizine Derivatives

| Compound | COX-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | 5.84 | Indomethacin | 6.84 |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate (2a) | 6.56 | Celecoxib | Not Specified |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate (2c) | 6.94 | Indomethacin | Not Specified |

| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate (4e) | 6.71 | Indomethacin | Not Specified |

Data sourced from multiple studies investigating various indolizine derivatives. nih.govresearchgate.net

Interaction with Biomolecules (e.g., DNA, proteins – fundamental chemical interactions)

The planar, aromatic structure of the indolizine core, particularly when functionalized with a phenyl group at the 2-position, lends itself to a variety of non-covalent interactions with biological macromolecules. These interactions are fundamental to the potential biological activities of 2-phenylindolizine-6-carboxylic acid and its derivatives. The primary modes of interaction involve stacking with the aromatic systems of DNA bases and specific binding within the pockets of proteins through a combination of hydrogen bonds, hydrophobic, and electrostatic interactions.

Interaction with DNA

The inherent planarity and aromaticity of the indolizine ring system are key features that facilitate its interaction with DNA. derpharmachemica.com The conjugated π-system of the indolizine core can engage in π-π stacking interactions with the base pairs of the DNA double helix. This can occur through two primary mechanisms: intercalation, where the molecule inserts itself between the stacked base pairs, or groove binding, where it fits into the minor or major grooves of the DNA helix.

Research on related indolizine derivatives has provided insights into these potential binding modes. For instance, an anthracene-modified pyridyl-indolizine derivative has been shown to bind to DNA. researchgate.net Both experimental and computational studies suggested that the anthracene-functionalized indolizine exhibits a strong affinity for DNA, which is attributed to the extensive aromatic surface area that enhances stacking interactions. researchgate.net While direct studies on 2-phenylindolizine-6-carboxylic acid are not prevalent, the presence of the flat phenyl ring at the 2-position is expected to contribute significantly to such π-stacking interactions.

Furthermore, the carboxylic acid group at the 6-position can play a crucial role. Depending on the pH, this group can be deprotonated to a carboxylate, introducing a negative charge. This could lead to electrostatic interactions with the phosphate (B84403) backbone of DNA or with cations present in the DNA's vicinity. Additionally, the carboxylic acid can act as a hydrogen bond donor or acceptor, further stabilizing the DNA-ligand complex. Studies on other indole derivatives have shown that the presence of functional groups capable of hydrogen bonding is important for DNA binding. nih.gov

Interaction with Proteins

The interactions of 2-phenylindolizine derivatives with proteins are highly specific and depend on the topology and amino acid composition of the protein's binding site. Molecular docking studies on various 2-phenylindolizine analogs have elucidated the fundamental chemical interactions that can occur.

A notable example is the interaction of 2-phenylindolizine acetamide derivatives with the bacterial enzyme Topoisomerase-IV. nih.gov Molecular docking predictions have revealed that these compounds can form several key hydrogen bonds with amino acid residues in the enzyme's active site. Specifically, interactions have been identified with residues such as Asp83, His74, His76, and Ser80. nih.gov These hydrogen bonds, along with hydrophobic interactions from the phenyl and indolizine rings, contribute to the stable binding of the derivatives within the protein.

Similarly, other indolizine derivatives have been studied for their interactions with different protein targets. For example, indolizine-NSAID hybrids have been shown to bind within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov The binding is characterized by hydrogen bonds and hydrophobic interactions with key residues like His90 and Arg513. nih.gov In another study, indolizine derivatives were found to dock effectively into the active site of the epidermal growth factor receptor (EGFR) kinase domain. nih.gov

The 2-phenylindolizine-6-carboxylic acid molecule possesses several features that can contribute to protein binding. The phenyl group can fit into hydrophobic pockets, while the indolizine nitrogen can act as a hydrogen bond acceptor. The carboxylic acid group is a versatile functional group that can participate in hydrogen bonding as both a donor and an acceptor, or it can form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.

The following table summarizes the observed interactions of various 2-phenylindolizine and related indolizine derivatives with different biomolecular targets based on computational and experimental studies.

| Derivative Class | Biomolecular Target | Key Interacting Residues/Moieties | Type of Interaction |

| 2-Phenylindolizine acetamides | Topoisomerase-IV from S. pneumoniae | Asp83, His74, His76, Ser80 | Hydrogen Bonding |

| Anthracene-modified pyridyl-indolizine | DNA | DNA base pairs | π-π Stacking (Intercalation/Groove Binding) |

| Indolizine-NSAID hybrids | COX-1/COX-2 | His90, Arg513 | Hydrogen Bonding, Hydrophobic Interactions |

| Cyclopropylcarbonyl indolizines | EGFR Kinase | Active site residues | Not specified |

| General Indolizines | Tau protein | Not specified | Not specified |

This table can be sorted by clicking on the headers.

Derivatization Strategies and Structure Property Relationships Spr of 2 Phenylindolizine 6 Carboxylic Acid Analogs

Systematic Modification of the Phenyl Ring Substituents

The phenyl ring attached to the C-2 position of the indolizine (B1195054) core is a prime target for systematic modification. The introduction of various substituents onto this ring allows for the precise modulation of the electronic and steric properties of the entire molecule. Arenes, which are compounds containing a benzene (B151609) ring with one or more substituents, can be synthesized through various methods, including catalytic re-forming in the petroleum industry. libretexts.org The principles of aromatic substitution are well-established, allowing for the introduction of a wide array of functional groups. libretexts.org

These modifications are typically categorized based on their electronic influence—either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—and their steric bulk.

Table 1: Representative Substituents for Phenyl Ring Modification and Their Effects

| Substituent Group | Examples | Electronic Effect | Steric Effect |

| Electron-Donating | -OCH₃ (Methoxy), -CH₃ (Methyl) | Increases electron density in the ring | Small to Moderate |

| Electron-Withdrawing | -NO₂ (Nitro), -CN (Cyano), -Cl, -Br | Decreases electron density in the ring | Small to Moderate |

| Sterically Bulky | -C(CH₃)₃ (tert-Butyl) | Weakly Electron-Donating | Large |

Electronic and Steric Effects on Spectroscopic and Reactive Properties

The electronic nature of substituents on the C-2 phenyl ring directly impacts the electron distribution across the conjugated π-system of the indolizine scaffold.

Electronic Effects:

Spectroscopic Properties: The introduction of substituents alters the chemical environment of protons and carbons in the molecule, which can be observed using NMR spectroscopy. researchgate.net Electron-withdrawing groups tend to deshield nearby protons, shifting their signals to a higher frequency (downfield) in the ¹H NMR spectrum. researchgate.net Conversely, electron-donating groups cause an upfield shift. DFT calculations can be employed to predict these chemical shifts, and these predictions often correlate well with experimental data for aromatic moieties. researchgate.net

Steric Effects:

Reactivity: Large, bulky substituents can hinder the approach of reagents to nearby reactive sites, a phenomenon known as steric hindrance. nih.gov For instance, bulky groups at the ortho-positions of the phenyl ring could potentially influence reactions involving the C-3 position of the indolizine core.

Conformation: Steric clashes can affect the preferred conformation of the molecule, particularly the dihedral angle between the phenyl ring and the indolizine plane. This can, in turn, influence the molecule's photophysical properties by altering the extent of π-conjugation.

Modifications at the Indolizine Core (e.g., C-1, C-3, C-5, C-7 positions)

The indolizine nucleus itself is amenable to substitution, allowing for the introduction of functional groups that can significantly alter the compound's properties. The electron-rich nature of the five-membered pyrrole-like ring makes positions C-1 and C-3 particularly susceptible to electrophilic attack.

Nitration: As mentioned, the C-3 position is a primary site for protonation. chim.it Under different nitrating conditions (nitric acid alone), 2-phenylindolizine (B189232) can undergo dinitration at the C-1 and C-3 positions. chim.it

Functionalization at C-1 and C-3: Synthetic strategies have been developed to create indolizine derivatives with various substituents at these positions. One method involves the reaction of a pyridinium (B92312) ylide with substituted alkynes, leading to a range of functionalized indolizines. researchgate.net For example, a series of ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates has been synthesized, demonstrating simultaneous functionalization at the C-1, C-2, C-3, and C-7 positions. researchgate.net

Functionalization at C-7: The six-membered pyridine-like ring can also be modified. For instance, a key intermediate in the synthesis of some acetamide (B32628) derivatives is 6-methyl-7-nitro-2-phenylindolizine, showcasing substitution at the C-6 and C-7 positions. researchgate.netnih.gov

Table 2: Examples of Modifications on the Indolizine Core

| Position(s) | Modification/Reaction | Reagents/Method | Reference |

| C-1, C-3 | Dinitration | Nitric Acid | chim.it |

| C-1, C-3, C-7 | Carboxylate, Benzoyl, Acetyl | Pyridinium ylide cycloaddition | researchgate.net |

| C-6, C-7 | Methyl, Nitro | Multi-step synthesis from 2,5-dimethyl-4-nitropyridine | researchgate.net |

Alterations of the Carboxylic Acid Functional Group and its Derivatives (e.g., amides, esters)

The carboxylic acid at C-6 is a versatile functional handle that can be converted into a variety of derivatives, most commonly esters and amides. msu.edu These transformations replace the acidic hydroxyl group with other functionalities, which significantly changes the molecule's polarity, hydrogen bonding capability, and chemical reactivity. pressbooks.pubuobasrah.edu.iq

Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to a more reactive intermediate like an acyl chloride first. uobasrah.edu.iq These derivatives are generally less polar and have lower boiling points than their parent carboxylic acids because they cannot act as hydrogen bond donors. pressbooks.pub

Amidation: Amides are synthesized by reacting the carboxylic acid or its activated derivatives (like acyl chlorides) with ammonia (B1221849) or a primary/secondary amine. uobasrah.edu.iq Propylphosphonic acid anhydride (B1165640) has been shown to be an effective coupling agent for the synthesis of indolizine-2-carboxamides from the corresponding carboxylic acid, a method that is readily applicable to the C-6 isomer. semanticscholar.orgresearchgate.net The resulting amide bond has a planar geometry due to resonance, which can impart conformational rigidity. pressbooks.pub The synthesis of various 2-phenylindolizine acetamide derivatives has also been reported, further demonstrating the utility of amide bond formation on this scaffold. researchgate.netnih.gov

Table 3: Common Derivatives of the C-6 Carboxylic Acid Group

| Derivative Type | General Structure | Reagents for Synthesis |

| Ester | R-COOR' | R'-OH, Acid Catalyst (e.g., H₂SO₄) |

| Amide (Primary) | R-CONH₂ | NH₃, Coupling Agent (e.g., DCC) |

| Amide (Secondary) | R-CONHR' | R'-NH₂, Coupling Agent (e.g., Propylphosphonic anhydride) |

| Acyl Halide | R-COCl | SOCl₂ or (COCl)₂ |

Structure-Property Relationship Studies for Photophysical Properties

The indolizine core is a known fluorophore, and its photophysical properties, such as absorption and emission wavelengths (color) and quantum yield (brightness), are highly sensitive to structural modifications. chim.it

Effect of Phenyl Ring Substituents: The electronic nature of substituents on the C-2 phenyl ring can tune the photophysical properties. Electron-donating groups generally lead to a bathochromic (red) shift in the absorption and emission spectra due to the increased energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift.

Effect of Core Modifications: Extending the π-conjugated system by adding substituents to the indolizine core, particularly at the C-1 or C-3 positions, is a common strategy to red-shift the fluorescence and increase the molar absorptivity.

Effect of Carboxylic Acid Derivatization: Converting the C-6 carboxylic acid to an ester or an amide alters the electronic character of the substituent at that position. The carboxylic acid group itself can have its properties modulated by pH. In contrast, esters and amides have fixed electronic contributions, providing more stable photophysical behavior across different environments. The specific nature of the R' group in the ester or amide can also influence these properties. For example, incorporating an additional aromatic ring in the amide derivative could lead to new intramolecular charge transfer possibilities, drastically altering the fluorescence.

Correlation Between Structural Parameters and Computational Predictions

Computational chemistry provides powerful tools for understanding and predicting the properties of 2-phenylindolizine-6-carboxylic acid analogs, often showing a strong correlation with experimental results.

Molecular Docking: This technique is used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. For a series of 2-phenylindolizine acetamide derivatives, molecular docking studies were used to predict their binding modes within the active site of a bacterial topoisomerase. researchgate.netnih.gov These studies identified key hydrogen bonding interactions between the derivatives and specific amino acid residues, providing a structural basis for their observed biological activity. researchgate.netnih.gov Similar docking studies on related 2-arylindoles have provided insights into their binding with the human aromatase enzyme. nih.gov

DFT for Spectroscopic Properties: Density Functional Theory (DFT) is widely used to calculate molecular properties. There is often a good correlation between DFT-predicted NMR chemical shifts and experimentally measured values for aromatic compounds. researchgate.net This allows for the confident assignment of complex spectra and provides a deeper understanding of how structural changes influence the electronic environment within the molecule. researchgate.net

Prediction of Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions, researchers can predict how modifications to the chemical structure will affect the color and photophysical behavior of the resulting compounds, guiding the synthesis of derivatives with desired optical properties.

Future Perspectives and Emerging Research Directions for 2 Phenylindolizine 6 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of indolizine (B1195054) derivatives has traditionally relied on methods like the Chichibabin and Scholtz reactions. rsc.orgjbclinpharm.org However, these conventional approaches often require harsh conditions, long reaction times, and the use of hazardous solvents and expensive catalysts such as palladium, copper, and rhodium. ijettjournal.org The future of synthesizing 2-phenylindolizine-6-carboxylic acid and its analogs lies in the development of more sustainable and efficient "green" methodologies.

Recent advancements have highlighted the advantages of microwave-assisted synthesis, which can lead to enhanced yields, reduced reaction times, and increased purity. ijettjournal.org Researchers are also exploring eco-friendly methods, such as using water as a solvent, which aligns with the principles of green chemistry. ijettjournal.org Metal-free synthesis strategies are also gaining traction, offering a cost-effective and environmentally benign alternative to traditional metal-catalyzed reactions. nih.govacs.org For instance, a metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been successfully developed for the synthesis of functionalized indolizines. nih.gov

Future research will likely focus on one-pot syntheses and multi-component reactions that increase atom economy and reduce waste. chim.it The development of practical, large-scale production methods for 2-aryl-indole-6-carboxylic acids, which could be adapted for their indolizine counterparts, is also a key area of interest. researchgate.net

Exploration of Untapped Reactivity Pathways and Mechanistic Insights

A deeper understanding of the reactivity of the indolizine nucleus is crucial for the rational design of new derivatives. Indolizines are known to undergo electrophilic substitution, primarily at the 1- and 3-positions, and are generally resistant to nucleophilic attack. jbclinpharm.orgjbclinpharm.org The reactivity of 2-phenylindolizine-6-carboxylic acid, with its specific substitution pattern, presents unique opportunities for exploration.

Mechanistic studies, such as those investigating the formation of indolizines from 2-enynylpyridines, provide valuable insights into the reaction pathways. acs.orgfigshare.com These studies often involve techniques like deuterium-labeling and the characterization of key intermediates. acs.org For example, a proposed mechanism for a ruthenium(II)-assisted three-component cross-coupling/cyclization involves the addition of a proton to an alkyne carbon, insertion of an alkyne into a Cα bond of an alkenylcarbene group, followed by α-H elimination and reductive elimination. acs.org

Future investigations should aim to elucidate the mechanisms of both established and novel reactions involving 2-phenylindolizine-6-carboxylic acid. This includes exploring its participation in cycloaddition reactions, transition metal-catalyzed cross-couplings, and radical-induced transformations. researchgate.netrsc.org A thorough understanding of these pathways will enable chemists to selectively functionalize the molecule and create a wider array of derivatives with tailored properties.

Advanced Functional Materials Design and Engineering